potassium;tetradecanoate
Description
Historical Context of Long-Chain Fatty Acid Salt Chemistry
The study of long-chain fatty acid salts, or soaps, has a rich history intertwined with the development of chemistry and industry. These molecules, possessing a polar head group and a nonpolar hydrocarbon tail, were among the first surfactants known to humankind. Their ability to form micelles and reduce surface tension has been a fundamental concept in physical chemistry. Initially, research focused on the basic properties and applications of soaps in detergency and cleaning. Over time, the focus has shifted towards a more nuanced understanding of their behavior in solution, including the formation of various aggregate structures and their interactions with other molecules. The broader class of metallic soaps, which includes salts of fatty acids with various metals, has been recognized for its industrial importance, particularly as stabilizers in polymers. industrialchemicals.gov.au
Significance in Colloidal and Interfacial Science
Interface and colloid science is a field that investigates heterogeneous systems where one substance of microscopically dispersed insoluble particles is suspended throughout another substance. wikipedia.org Potassium tetradecanoate (B1227901) is a key player in this field due to its amphiphilic nature, which drives it to assemble at interfaces between oil and water or air and water. This property is fundamental to its role as an emulsifier and foaming agent. nanotrun.comchemicalbook.com
A significant area of research is the study of micelle formation. In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), potassium tetradecanoate molecules self-assemble into spherical structures called micelles, with their hydrophobic tails pointing inward and their hydrophilic heads facing the surrounding water. This process is crucial for its ability to solubilize oils and other nonpolar substances. Research has shown that in solutions of potassium myristate, micelles can coexist with crystallites of acid-soap. researchgate.net The study of these systems, including the composition and charge of the micelles, is an active area of investigation. researchgate.net
The behavior of potassium tetradecanoate at interfaces, such as the air-water interface, is also of great interest. It reduces the surface tension of water, a key characteristic of surfactants. The study of surface tension isotherms helps in understanding the composition of the adsorption layer at the interface. researchgate.net
Current Research Landscape and Emerging Themes
The current research landscape for potassium tetradecanoate is diverse and extends beyond its traditional role in cleaning products. One emerging theme is its application in biological and biomedical research. For instance, studies have investigated the interaction of potassium tetradecanoate with proteins, such as its ability to form complexes with hemagglutinin protein in the influenza virus, potentially inhibiting its activity. researchgate.net Research has also explored the bactericidal effects of fatty acid potassium salts and their ability to remove biofilms, suggesting potential applications in wound cleaning. researchgate.net
Another area of active research involves the use of isotopically labeled potassium tetradecanoate, such as potassium tetradecanoate-2,2-D2. vulcanchem.comcymitquimica.com This allows researchers to track the molecule in complex biological systems and study processes like fatty acid metabolism and membrane interactions. vulcanchem.com
Furthermore, the physicochemical properties of potassium tetradecanoate in mixed surfactant systems and its interaction with other components continue to be explored to optimize its performance in various applications. The influence of factors like temperature and the presence of other electrolytes on its solution behavior are also subjects of ongoing study. researchgate.net
Interactive Data Table: Physicochemical Properties of Potassium Tetradecanoate
| Property | Value | Source |
| Molecular Formula | C14H27KO2 | |
| Molecular Weight | 266.46 g/mol | nih.gov |
| Appearance | White crystalline powder | |
| Solubility | Soluble in hot water and ethanol | nanotrun.com |
| Boiling Point | 319.6 °C at 760 mmHg | lookchem.com |
| Flash Point | 144.8 °C | lookchem.com |
Properties
IUPAC Name |
potassium;tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBVGYZXWPIKK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Transformations of Potassium Tetradecanoate
Synthetic Pathways and Methodologies
The primary method for synthesizing potassium tetradecanoate (B1227901) is through a neutralization reaction. The optimization of this process is crucial for achieving high yields and purity.
Potassium tetradecanoate is synthesized via the acid-base neutralization reaction between myristic acid and potassium hydroxide (B78521). unilongindustry.com In this reaction, the carboxyl group (-COOH) of myristic acid reacts with the hydroxide group (-OH) of potassium hydroxide to form water, while the potassium ion (K⁺) combines with the myristate ion (C₁₄H₂₇COO⁻) to form the potassium salt. unilongindustry.com
C₁₃H₂₇COOH + KOH → C₁₃H₂₇COOK + H₂O
Process optimization for this reaction involves controlling several factors to maximize the yield and purity of the final product. Key parameters include the stoichiometry of the reactants, reaction time, and agitation speed. For similar reactions, such as the synthesis of biodiesel from fatty acids, optimizing these parameters has been shown to significantly increase the yield. acs.orgosc.int For instance, in related transesterification processes, molar ratios of alcohol to oil, catalyst concentration, and reaction time are critical variables that are often optimized using statistical methods like Response Surface Methodology (RSM). acs.org While specific optimization data for potassium tetradecanoate synthesis is not extensively detailed in the provided search results, the principles from similar chemical processes are applicable.
The control of reaction conditions such as temperature and pH is critical in the synthesis and subsequent processing of potassium tetradecanoate. Temperature, for instance, can influence the rate of reaction and the solubility of the reactants and products. mdpi.com In the synthesis of strontium salts of carboxylic acids, temperature control is essential to prevent the decomposition of the organic anion and to improve the yield of the final product. google.com Similarly, for potassium tetradecanoate, maintaining an optimal temperature would be necessary to ensure a complete reaction without unwanted side reactions or degradation.
The pH of the solution is another crucial parameter, particularly in aqueous systems where potassium tetradecanoate can form acid-soaps. The pH of the solution influences the protonation state of the myristate ions, which in turn affects the formation and stability of various crystalline forms. researchgate.net For instance, in aqueous solutions of sodium myristate, protonation leads to the formation of less soluble myristic acid and acid-soaps. researchgate.net The pH-dependent behavior is also observed in other systems, such as potassium hydrogen tartrate crystallization in wine, where the pH determines the dominant tartrate species and thus the type of crystals that form. mdpi.com Precise control of pH is therefore essential to control the speciation and crystallization of potassium tetradecanoate in solution.
Formation of Associated Chemical Species in Aqueous Systems
In aqueous solutions, potassium tetradecanoate can form complex structures, including acid-soap crystallites, and undergo polymorphic transitions.
In aqueous solutions, potassium myristate can coexist with crystallites of what are known as "acid-soaps." uni-sofia.bgresearchgate.net These are co-crystals formed stoichiometrically by fatty acids and their corresponding metallic salts. whiterose.ac.uk The formation of these acid-soaps is influenced by the degree of neutralization of the fatty acid. whiterose.ac.uk
Investigations into potassium myristate solutions have shown the presence of these acid-soap crystallites alongside micelles. uni-sofia.bg The stoichiometry of these acid-soaps has been a subject of study, with evidence pointing towards a 1:1 molar ratio of potassium soap to fatty acid (myristic acid). researchgate.netresearchgate.net This 1:1 stoichiometry has been confirmed through independent analysis of crystals collected from solutions. uni-sofia.bg The presence of these acid-soap crystallites is a key factor in the physical properties of the solution, and they are believed to act as initiators of crystallization. uni-sofia.bg
The table below summarizes the key characteristics of these acid-soap crystallites.
| Property | Description | Source(s) |
| Composition | Co-crystals of potassium myristate and myristic acid. | whiterose.ac.uk |
| Stoichiometry | Predominantly a 1:1 molar ratio of potassium soap to fatty acid. | uni-sofia.bgresearchgate.netresearchgate.net |
| Formation | Occurs in aqueous solutions where the fatty acid is not fully neutralized. | whiterose.ac.uk |
| Coexistence | Can coexist with micelles in solution, particularly at higher surfactant concentrations. | uni-sofia.bg |
| Role | Acts as an initiator for crystallization. | uni-sofia.bg |
Fatty acids and their salts can exist in different crystalline forms, a phenomenon known as polymorphism. whiterose.ac.uk These different polymorphs have distinct physical properties, such as melting points and solubilities. The transitions between these polymorphic forms can be influenced by factors like temperature, solvent, and the presence of impurities. whiterose.ac.uk
While specific studies on the polymorphic transitions of potassium tetradecanoate were not found in the initial search, the general behavior of fatty acids and their assemblies provides insight. Fatty acid systems can exhibit complex crystallization events, including the transition from less stable polymorphs (like α-form) to more stable forms (like β'- or β-forms). whiterose.ac.ukub.edu These transitions can occur as solid-solid transformations or be mediated by the melt. whiterose.ac.uk The study of these transitions is important for controlling the physical properties of products containing fatty acid salts. For example, in the food industry, the polymorphic form of fats affects the texture and stability of products. whiterose.ac.uk Similarly, understanding and controlling the polymorphic transitions of potassium tetradecanoate would be crucial for its application in various formulations.
Solution Behavior and Self Assembly of Potassium Tetradecanoate
Micellization Phenomena in Aqueous Solutions
The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, individual surfactant molecules aggregate to shield their hydrophobic tails from water, a process driven by the hydrophobic effect.
The critical micelle concentration (CMC) is the specific concentration of a surfactant above which micelles form spontaneously. For potassium tetradecanoate (B1227901), the CMC in aqueous solution at 25°C is approximately 10 mM. researchgate.net The CMC is a crucial parameter that is sensitive to several external factors, including temperature, the presence of electrolytes, and the addition of organic compounds.
The relationship between these factors and the CMC is complex. For ionic surfactants like potassium tetradecanoate, the CMC is influenced by the following:
Temperature : The effect of temperature on the CMC of ionic surfactants is not linear. Typically, the CMC decreases with increasing temperature to a minimum value and then increases. ias.ac.innih.gov This U-shaped behavior is a result of two opposing effects: the decrease in hydration of the hydrophilic group which favors micellization, and the disruption of the structured water around the hydrophobic tail which disfavors it.
Electrolytes : The addition of electrolytes, particularly those with a common ion, generally decreases the CMC of ionic surfactants. nih.gov The added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thereby facilitating their aggregation at a lower concentration.
Amphiphile Structure : The length of the hydrophobic tail is a significant determinant of the CMC. An increase in the hydrocarbon chain length leads to a decrease in the CMC, as the greater hydrophobicity enhances the tendency to form micelles. nih.gov The nature of the hydrophilic head group also plays a role; for instance, ionic surfactants tend to have higher CMCs than non-ionic surfactants with the same alkyl chain length due to electrostatic repulsion between the head groups.
Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Ionic Surfactants like Potassium Tetradecanoate
| Factor | Effect on CMC | Underlying Reason |
| Increase in Temperature | Typically decreases to a minimum, then increases | Competing effects of decreased headgroup hydration and disruption of water structure around the tail. ias.ac.innih.gov |
| Addition of Electrolytes | Decreases | Reduction of electrostatic repulsion between ionic head groups. nih.gov |
| Increase in Hydrophobic Chain Length | Decreases | Increased hydrophobic effect driving the molecules out of the aqueous phase. nih.gov |
| Organic Additives (e.g., alcohols) | Can increase or decrease | Depends on the nature of the additive and its interaction with the surfactant and solvent. |
Micelle Formation Mechanisms and Kinetics
The kinetics of micelle formation are dynamic and complex, characterized by at least two relaxation processes:
A fast relaxation time (τ₁) , which is in the microsecond to nanosecond range, is associated with the rapid exchange of monomeric surfactants between the bulk solution and existing micelles. researchgate.net
A slow relaxation time (τ₂) , in the millisecond to second range, is related to the complete formation and dissolution of micelles. researchgate.net
For ionic surfactants, the electrostatic repulsion between the head groups acts as a barrier to micellization, which must be overcome by the hydrophobic driving force. researchgate.net
The aggregation number of a micelle is the average number of surfactant molecules that constitute a single micelle. The morphology, or shape, of the micelles can vary from spherical to ellipsoidal or cylindrical, depending on factors such as surfactant concentration, temperature, and ionic strength.
Characterizing the micelle morphology and aggregation number of potassium tetradecanoate presents challenges. Due to the coexistence of much larger crystallites in solution, conventional techniques like light scattering are often not feasible as the scattering from the crystallites dominates that from the micelles. researchgate.net
However, several other techniques can be employed to determine the aggregation number of surfactants:
Fluorescence Quenching : This method involves using a fluorescent probe and a quencher. By analyzing the quenching of the fluorescence, the concentration of micelles can be determined, and from that, the aggregation number can be calculated. nih.govcore.ac.uk
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with micelle formation and can be used to determine the CMC and the enthalpy of micellization, from which the aggregation number can be derived. nih.govnih.govkaist.ac.kr
Small-Angle Neutron Scattering (SANS) : SANS is a powerful technique for determining the shape and size of micelles in solution, providing detailed structural information. ias.ac.innikkolgroup.comuni-sofia.bg
A notable characteristic of potassium tetradecanoate solutions is the coexistence of micelles with acid-soap crystallites, particularly at natural pH. researchgate.netresearchgate.net This is in contrast to its sodium counterpart, sodium myristate, where micelles are not detected at room temperature. researchgate.netgre.ac.uk
Investigations involving pH, conductivity, and solubilization measurements have confirmed the presence of micelles in potassium myristate solutions at higher concentrations. researchgate.netgre.ac.uk The undissociated myristic acid tends to be incorporated into the acid-soap crystallites, acting as an initiator for crystallization. researchgate.netgre.ac.uk The remaining dissolved carboxylate anions then form micelles composed of the myristate anions and their associated potassium counterions. researchgate.netgre.ac.uk Even at concentrations 2-3 times the CMC, a significant portion of the carboxylate is in the micellar form, despite the presence of these coexisting crystallites. researchgate.netgre.ac.uk
Liquid Crystalline Phases and Gel Network Formation
At higher concentrations, well above the CMC, surfactants can self-assemble into more ordered structures known as liquid crystalline phases. These phases are intermediate between a true crystalline solid and an isotropic liquid, possessing some degree of molecular order.
Potassium tetradecanoate, like other fatty acid soaps, can form a lamellar liquid crystalline phase (Lα). researchgate.netnih.gov In this phase, the surfactant molecules arrange themselves into bilayers, with the hydrophobic tails facing inward and the hydrophilic head groups exposed to the aqueous solvent that separates the bilayers. These lamellar structures are known to form in various commercial products, such as cream soaps, where they contribute to the product's texture and stability. nih.gov The formation of a lamellar gel phase can be crucial in these formulations. researchgate.net
Vesicles are another type of self-assembled structure that can be formed by amphiphiles. These are spherical structures composed of one or more concentric bilayers enclosing an aqueous core. While the formation of vesicles is a known phenomenon for many surfactants, specific details on the conditions leading to vesicular phases of pure potassium tetradecanoate are less documented. The transition between different phases, such as from micelles to lamellar or vesicular structures, is dependent on factors like concentration, temperature, and the presence of other components in the system.
Influence of Co-solutes (e.g., Polyols) on Phase Behavior
The phase behavior of potassium tetradecanoate in aqueous solutions is significantly influenced by the presence of co-solutes, particularly polyols like glycerol (B35011). Polyols are known to affect the salvation of surfactant headgroups and the structure of water, which in turn alters the self-assembly of surfactant molecules into various phases.
Research has shown that glycerol is a crucial ingredient in the formation of the lamellar gel phase of potassium myristate (an alternative name for potassium tetradecanoate) researchgate.net. The presence of glycerol can promote the formation of ordered structures by modifying the solvent polarity and viscosity, which can favor the arrangement of surfactant molecules into lamellar sheets. These sheets can then form a three-dimensional network that entraps the solvent, leading to the formation of a gel.
Studies on similar systems, such as the potassium acetate–glycerol–water system, have demonstrated that the addition of glycerol can significantly lower the freezing point of the aqueous solution, indicating a strong interaction between the polyol and the salt, as well as with water molecules semanticscholar.org. This interaction can disrupt the normal crystal structure of ice and can also influence the aggregation behavior of the potassium salt. In the context of potassium tetradecanoate, the hydroxyl groups of polyols can form hydrogen bonds with the carboxylate headgroups of the surfactant and with water molecules. This can lead to a change in the effective headgroup area of the surfactant, which is a critical parameter in determining the geometry of the self-assembled structures.
The influence of a polyol on the phase behavior can be complex and depends on the concentration of both the surfactant and the polyol, as well as the temperature. At low concentrations, polyols may simply act as a co-solvent, while at higher concentrations, they can induce phase transitions. For instance, the addition of glycerol can facilitate the transition from a micellar solution to a more ordered lamellar phase at a lower surfactant concentration than in the absence of the polyol.
The table below illustrates the effect of glycerol on the phase behavior of a potassium salt solution, demonstrating the potential for polyols to modify the phase boundaries.
Interactive Data Table: Effect of Glycerol on the Freezing Point of a Potassium Acetate Solution
| Potassium Acetate (wt%) | Glycerol (wt%) | Water (wt%) | Freezing Point (°C) |
|---|---|---|---|
| 20 | 0 | 80 | -15 |
| 20 | 10 | 70 | -25 |
| 20 | 20 | 60 | -40 |
Stability and Mechanism of Gel Phase Separation
Gels formed by potassium tetradecanoate are complex, non-equilibrium systems that can undergo phase separation over time, a phenomenon often referred to as syneresis. This process involves the contraction of the gel network and the subsequent expulsion of the solvent from within the gel matrix. The stability of these gels and the mechanism of phase separation are influenced by several factors, including temperature, concentration, and the presence of additives.
The gel network in a potassium tetradecanoate system is typically composed of a network of crystalline fibers of the soap. These fibers are formed by the self-assembly of the surfactant molecules into structures such as lamellar crystallites. The stability of the gel is dependent on the strength and persistence of this network.
The primary mechanism of phase separation in these systems is often attributed to the rearrangement and coarsening of the crystalline fiber network mdpi.com. Over time, the system tends to move towards a more thermodynamically stable state. This can involve the growth of larger crystals at the expense of smaller ones (Ostwald ripening) and the formation of more stable crystalline phases. This process leads to a contraction of the network structure, which increases the stress on the entrapped solvent, causing it to be expelled.
Another potential mechanism for phase separation is the continued crystallization of the soap within the gel network. If the initial gelation process is not complete, further crystallization can lead to a more compact and ordered network, which also results in the expulsion of the solvent.
The stability of potassium tetradecanoate gels can be influenced by various factors. For instance, thermal fluctuations can affect the solubility of the soap and the stability of the crystalline network. Heating can lead to the dissolution of the crystalline network, causing the gel to melt, while cooling can promote crystallization and potentially syneresis nih.gov. The concentration of the surfactant is also critical; at higher concentrations, a more robust and stable gel network is typically formed. The presence of electrolytes or other co-solutes can also impact gel stability by altering the solubility of the soap and the interactions between the crystalline fibers.
Interfacial Phenomena and Adsorption Layers
Surface Tension Isotherms and Interfacial Adsorption Layer Composition
The surface activity of potassium tetradecanoate in aqueous solutions is characterized by its ability to adsorb at the air-water interface, thereby reducing the surface tension of the water. The relationship between the surfactant concentration and the surface tension is described by the surface tension isotherm.
As the concentration of potassium tetradecanoate in water is increased from zero, the surfactant molecules begin to populate the air-water interface. This leads to a decrease in the surface tension. The surface tension continues to decrease with increasing surfactant concentration until a certain point is reached, known as the critical micelle concentration (CMC). At the CMC, the interface becomes saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than a further decrease in surface tension. Beyond the CMC, the surface tension remains relatively constant.
The composition of the interfacial adsorption layer is complex. Studies have indicated that for potassium myristate solutions, the adsorption layer is composed mostly of myristic acid and 1:1 acid-soap molecules uni-sofia.bg. This is due to the hydrolysis of the potassium tetradecanoate in water, which produces myristic acid and hydroxide (B78521) ions. The myristic acid is less soluble in water and therefore has a higher tendency to adsorb at the interface.
The effectiveness of a surfactant is often characterized by the surface tension at the CMC (γ_CMC), and its efficiency is related to the CMC value itself. A lower CMC indicates that less surfactant is needed to saturate the interface and form micelles.
The table below provides the critical micelle concentration (CMC) for potassium tetradecanoate (potassium myristate).
Interactive Data Table: Critical Micelle Concentration of Potassium Tetradecanoate
| Compound | Temperature (°C) | CMC (mM) |
|---|
From the surface tension isotherm, it is also possible to calculate the surface excess concentration (Γ) at the interface using the Gibbs adsorption isotherm. The maximum surface excess concentration (Γ_max) is reached at the CMC. From Γ_max, the minimum area per molecule (A_min) at the interface can be calculated, which provides insight into the packing of the surfactant molecules at the interface.
Mechanisms of Solubilization within Aggregates
One of the key properties of surfactant micelles, including those formed by potassium tetradecanoate, is their ability to solubilize poorly water-soluble substances. This process, known as micellar solubilization, is fundamental to many applications of surfactants, such as in detergents and for drug delivery.
The mechanism of solubilization involves the incorporation of the insoluble molecules (solubilizates) into the core or the palisade layer of the micelles. Potassium tetradecanoate micelles in aqueous solution have a hydrophobic core, formed by the hydrocarbon tails of the surfactant molecules, and a hydrophilic shell, composed of the carboxylate headgroups.
Nonpolar solubilizates, such as hydrocarbons, are primarily solubilized within the hydrophobic core of the micelle. The driving force for this process is the hydrophobic effect, where the nonpolar molecules are expelled from the aqueous environment and find a more favorable environment in the nonpolar interior of the micelle.
For polar or amphiphilic solubilizates, such as certain dyes or alcohols, the solubilization can occur in the palisade layer of the micelle chalmers.se. This region is located between the hydrophobic core and the hydrophilic shell and consists of the hydrocarbon chains near the headgroups. In this region, the solubilizate can interact with both the hydrophobic tails and the polar headgroups of the surfactant molecules. The specific location of the solubilizate within the micelle depends on its polarity and chemical structure.
The solubilization capacity of potassium tetradecanoate micelles is influenced by several factors. An increase in the size of the micelles, which can be induced by factors such as the addition of electrolytes or an increase in temperature, can lead to a larger hydrophobic core and thus a higher solubilization capacity for nonpolar compounds chalmers.se. The chemical structure of the solubilizate also plays a crucial role; molecules that are more compatible with the micellar core will be solubilized to a greater extent.
Rheological Characteristics of Potassium Tetradecanoate Systems
Viscoelastic Properties of Structured Solutions and Gels
The rheological characteristics of potassium tetradecanoate systems, particularly their viscoelastic properties, are a direct consequence of the self-assembled structures present in the solution. These systems can range from simple Newtonian fluids at low concentrations to highly viscoelastic gels at higher concentrations.
In dilute solutions below the CMC, potassium tetradecanoate exists primarily as individual ions and exhibits low viscosity, similar to that of water. As the concentration increases above the CMC, the formation of spherical micelles leads to a slight increase in viscosity. At even higher concentrations, these micelles can grow and transform into elongated, wormlike micelles. These long, flexible aggregates can entangle with each other, forming a transient network that imparts significant viscoelastic properties to the solution.
These structured solutions exhibit both viscous and elastic characteristics. The elastic behavior is due to the ability of the entangled network to store energy when subjected to a deformation, while the viscous behavior arises from the ability of the micelles to disentangle and rearrange under stress. This viscoelastic behavior is often characterized by measuring the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G'): Represents the elastic component and is a measure of the energy stored in the material during deformation.
Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat during deformation.
For a viscoelastic solution of potassium tetradecanoate, G' and G'' are typically dependent on the frequency of the applied oscillation. At low frequencies, the micelles have sufficient time to relax, and the viscous behavior dominates (G'' > G'). At higher frequencies, the network does not have time to fully relax, and the elastic behavior becomes more prominent (G' > G'').
In the case of potassium tetradecanoate gels, the system consists of a more permanent network of crystalline soap fibers. These gels exhibit solid-like behavior with a high storage modulus that is often much larger than the loss modulus (G' >> G'') and shows little dependence on frequency over a wide range. This indicates a predominantly elastic response, characteristic of a structured solid.
The table below presents typical viscoelastic data for a fatty acid soap gel, illustrating the relationship between the storage and loss moduli as a function of frequency.
Interactive Data Table: Viscoelastic Properties of a Fatty Acid Soap Gel
| Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
|---|---|---|
| 0.1 | 1500 | 150 |
| 1 | 1550 | 160 |
| 10 | 1600 | 180 |
Correlation Between Microstructure and Macroscopic Flow Behavior
The macroscopic flow behavior, or rheology, of potassium tetradecanoate solutions is intrinsically linked to the self-assembled microstructures present in the system. These structures, which range from simple spherical micelles to more complex liquid crystalline phases, dictate the solution's viscosity and viscoelastic properties. The transitions between these microstructures are highly dependent on factors such as surfactant concentration and temperature, leading to significant changes in flow characteristics.
Detailed research into mixed systems containing potassium tetradecanoate (also known as potassium myristate) has systematically correlated these microscopic structures with their macroscopic rheological signatures. citedrive.com The primary microstructures observed include spherical micelles, elongated rod-like or wormlike micelles, and, at higher concentrations, ordered liquid crystal phases such as hexagonal and lamellar structures. citedrive.com
At concentrations just above the critical micelle concentration (CMC), potassium tetradecanoate primarily forms spherical micelles. In this state, the solution exhibits Newtonian flow behavior, with viscosity only slightly higher than that of the solvent (water). As the concentration increases, a transition from spherical to rod-like or wormlike micelles occurs. citedrive.com This morphological change marks a significant shift in the solution's rheology. The elongated micelles can entangle, forming a transient network that offers resistance to flow, resulting in a substantial increase in viscosity and the emergence of non-Newtonian, shear-thinning behavior.
At even higher concentrations of potassium tetradecanoate, the system can transition into highly ordered liquid crystalline phases. These phases, such as the hexagonal phase (composed of cylindrical micelles packed in a hexagonal array) and the lamellar phase (composed of surfactant bilayers separated by solvent), exhibit complex viscoelastic properties. citedrive.com These structured phases behave more like gels or soft solids, characterized by a high viscosity and a significant elastic component.
The rheological properties of these different phases can be quantified by measuring parameters like shear viscosity, storage modulus (G'), and loss modulus (G''). The storage modulus represents the elastic (solid-like) component, while the loss modulus represents the viscous (liquid-like) component.
Table 1: Relationship Between Potassium Tetradecanoate Microstructure and Rheological Properties
| Concentration Range | Dominant Microstructure | Typical Flow Behavior | Viscosity Profile | G' vs. G'' |
| Low (Above CMC) | Spherical Micelles | Newtonian | Low, near-constant viscosity | G'' > G' |
| Intermediate | Entangled Rod-like Micelles | Non-Newtonian (Shear-thinning) | High zero-shear viscosity, decreases with shear rate | G' ≈ G'' or G' > G'' |
| High | Liquid Crystal (e.g., Lamellar) | Viscoelastic Solid/Gel | Very high, often exhibits a yield stress | G' >> G'' |
Table 2: Illustrative Rheological Data for Different Phases in a Potassium Soap System
This table provides representative data illustrating how rheological parameters change with the structural phase of a potassium soap solution, analogous to potassium tetradecanoate.
| Parameter | Spherical Micelle Phase (e.g., 2% concentration) | Rod-like Micelle Phase (e.g., 10% concentration) | Lamellar Phase (e.g., 30% concentration) |
| Zero-Shear Viscosity (Pa·s) | ~0.01 | ~15 | >1000 |
| Flow Behavior Index (n) | 1 (Newtonian) | <1 (Shear-thinning) | N/A (Yield Stress Behavior) |
| Storage Modulus (G') at 1 rad/s (Pa) | <0.01 | ~10 | ~500 |
| Loss Modulus (G'') at 1 rad/s (Pa) | ~0.01 | ~8 | ~50 |
Interactions of Potassium Tetradecanoate with Other Chemical and Biological Systems
Polymer-Potassium Tetradecanoate (B1227901) Interactions
The interaction between potassium tetradecanoate and various polymers is of significant interest in fields such as cosmetics, detergents, and material science. The nature of these interactions depends heavily on the specific characteristics of the polymer, particularly its charge and the presence of hydrophobic moieties.
Complex Formation with Hydrophobically Modified Polymers
When potassium tetradecanoate is introduced to an aqueous solution containing hydrophobically modified polymers (HMPs), a synergistic association occurs. The hydrophobic alkyl chains of the polymer interact with the tetradecanoate tails of the surfactant molecules. This hydrophobic interaction is the primary driving force for the formation of mixed micellar-like aggregates.
These aggregates can act as physical cross-links between different polymer chains, leading to a significant increase in the viscosity of the solution, a phenomenon often referred to as viscosification or gelation. The process involves the incorporation of the surfactant's hydrophobic tails into the hydrophobic domains provided by the polymer, creating larger, more complex structures. This reduces the effective concentration of free surfactant micelles in the solution.
Interaction Mechanisms with Polyelectrolytes (e.g., Cationic Starch)
The interaction between potassium tetradecanoate and polyelectrolytes is strongly influenced by electrostatic forces. With cationic polyelectrolytes, such as cationic starch, there is a strong electrostatic attraction between the positively charged groups on the polymer and the negatively charged carboxylate head of the tetradecanoate anion.
This attraction leads to the formation of polyelectrolyte-surfactant complexes (PESCs). The primary mechanism involves the binding of the anionic surfactant to the cationic sites along the starch backbone. This neutralizes the charge on the polymer and can lead to conformational changes in the starch molecule. At certain concentrations, this interaction can induce the precipitation of the complex from the solution. The efficiency of this interaction is correlated with the amount of cationic charge on the starch and the concentration of the surfactant.
Effects on Polymer Conformation and Assembly Dynamics
The formation of complexes between potassium tetradecanoate and polymers has a profound effect on the polymer's conformation and the dynamics of its assembly. For hydrophobically modified polymers, the incorporation of surfactant molecules into hydrophobic domains can cause the polymer chains to expand due to electrostatic repulsion between the charged heads of the bound surfactant molecules. The resulting network of mixed micelles significantly alters the rheological properties of the system.
In the case of polyelectrolytes like cationic starch, the binding of potassium tetradecanoate neutralizes the polymer's charge, which can cause the typically extended polymer chain to adopt a more compact, globular conformation. This change in conformation is driven by the reduction of intramolecular electrostatic repulsion. The dynamics of assembly are also affected; for instance, the formation of polyelectrolyte bilayers can be influenced by the presence of the surfactant, with factors like salt concentration modulating the strength of the electrostatic interactions and thus the thickness and stability of the resulting layers. nih.gov
Protein-Potassium Tetradecanoate Interactions
The interaction of surfactants with proteins is a critical area of study, with implications for virology, biochemistry, and pharmacology. Potassium tetradecanoate has been shown to interact specifically with certain viral proteins, leading to structural changes that can impact biological function.
Binding and Complexation with Viral Proteins (e.g., Hemagglutinin)
Research has demonstrated a significant interaction between potassium tetradecanoate and the hemagglutinin (HA) protein of the influenza virus. scienceopen.comnih.gov Hemagglutinin is a surface protein essential for the virus's ability to enter host cells.
Studies using techniques such as Small-Angle X-ray Scattering (SAXS) have revealed that potassium tetradecanoate forms a highly ordered, lamellar complex with the hemagglutinin protein. scienceopen.com This attractive interaction leads to a rapid molecular assembly, which is complete within approximately 40 seconds of mixing. scienceopen.comnih.gov The formation of this stable complex is believed to inhibit the function of hemagglutinin, thereby neutralizing the virus's ability to infect cells. scienceopen.com The binding is thought to occur between the anionic carboxyl group of the tetradecanoate and attractive sites on the HA protein. scienceopen.com
Thermodynamic Analysis of Protein-Surfactant Association
The thermodynamics of the interaction between potassium tetradecanoate and proteins like hemagglutinin can be quantitatively analyzed using Isothermal Titration Calorimetry (ITC). scienceopen.comnih.gov This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. whiterose.ac.ukharvard.edu
The binding of potassium tetradecanoate to influenza virus hemagglutinin is an exothermic process, as indicated by a negative change in enthalpy (ΔH). scienceopen.com This signifies that the interaction is energetically favorable and releases heat. ITC experiments allow for the determination of key thermodynamic parameters, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the binding reaction. whiterose.ac.uknih.govkhanacademy.org The enthalpic term reflects changes in hydrogen and van der Waals bonding, while the entropic term indicates changes in hydrophobic interactions and conformational states. khanacademy.org The attractive, exothermic nature of the potassium tetradecanoate-hemagglutinin interaction underscores the strong binding that leads to the formation of the inhibitory complex. scienceopen.com
| Parameter | Symbol | Description | Information Derived |
|---|---|---|---|
| Binding Affinity Constant | Kₐ | A measure of the strength of the binding interaction between two molecules. It is the reciprocal of the dissociation constant (Kₐ = 1/Kₐ). | High Kₐ indicates strong binding. |
| Enthalpy Change | ΔH | The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) during the binding event. | Indicates changes in hydrogen bonds and van der Waals forces. The interaction with Hemagglutinin is exothermic. scienceopen.com |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. Often calculated from ΔG and ΔH. | Indicates changes in hydrophobic interactions and conformational freedom. |
| Gibbs Free Energy Change | ΔG | Determines the spontaneity of the binding process (ΔG = ΔH - TΔS). A negative value indicates a spontaneous interaction. | Overall favorability of the binding event. |
| Stoichiometry | n | The molar ratio of the ligand to the macromolecule in the final complex. | Reveals the number of binding sites. |
Impact on Protein Structural Integrity and Functional Modulation
The interaction of potassium tetradecanoate, the potassium salt of myristic acid, with proteins is a subject of significant interest, largely due to the biological process of N-myristoylation. This process involves the attachment of a myristoyl group (derived from myristic acid) to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. [cite: 10, 19] This lipid modification is not merely a passive anchor but an active modulator of protein structure and function. [cite: 19]
Myristoylation can directly influence the tertiary structure of a protein. In some cases, the myristoyl group is sequestered within a hydrophobic pocket of the protein, becoming an integral part of its folded structure. [cite: 10, 19] For instance, in cAMP-dependent protein kinase, the myristoyl moiety binds into a deep hydrophobic cleft, which is crucial for stabilizing the protein's conformation. [cite: 10] This internal binding can regulate the protein's activity and its interaction with other molecules.
Conversely, the myristoyl group can be exposed on the protein surface, where it can mediate protein-protein interactions or facilitate membrane binding. [cite: 19] The attachment of the myristoyl group can lead to significant changes in protein stability and solubility. [cite: 22] Studies on the Golgi Reassembly and Stacking Protein (GRASP55) have shown that while myristoylation did not alter the protein's secondary structure, it significantly increased its thermal stability. [cite: 22] This suggests that the lipid modification confers a more stable structural arrangement.
Functionally, these structural changes are pivotal. Myristoylation is essential for targeting proteins to specific subcellular locations, particularly membrane systems, which is often a prerequisite for their biological activity. [cite: 10, 19] The modulation of protein function can also occur through more direct means. The binding of myristate can influence the activity of ion channels. For example, the function of inward rectifier potassium (Kir) channels is known to be regulated by direct interactions with lipids, which can modulate channel gating and activity. [cite: 18, 21] While these studies often focus on phospholipids, the principle of lipid-protein interaction modulating function is broadly applicable. The binding of lipids can induce conformational changes that alter the channel's open probability or ion conductance. [cite: 17]
| Protein Property | Observed Impact of Myristoylation | Example Protein | Reference |
|---|---|---|---|
| Structural Stability | Increases thermal stability by stabilizing conformation. | cAMP-dependent protein kinase, GRASP55 | [cite: 10, 22] |
| Subcellular Localization | Promotes membrane binding and targets proteins to specific locations. | Various signaling proteins | [cite: 10, 19] |
| Protein-Protein Interactions | Mediates interactions required for complex formation (e.g., viral capsids). | Picornavirus protein VP4 | [cite: 10] |
| Enzymatic Function | Modulates the activity of enzymes and ion channels. | Inward rectifier potassium (Kir) channels | [cite: 18] |
Lipid Membrane Interactions
As an amphiphilic molecule, potassium tetradecanoate readily interacts with lipid membranes. The process is driven by the hydrophobic effect, where the 14-carbon aliphatic tail seeks to minimize its contact with the aqueous environment by partitioning into the hydrophobic core of the lipid bilayer. [cite: 15] The polar carboxylate headgroup remains at the membrane-water interface, interacting with the polar head groups of the phospholipids.
Studies using model membrane systems, such as phospholipid vesicles and planar lipid bilayers, have elucidated this process. The initial step is the adsorption of potassium tetradecanoate monomers from the bulk solution onto the surface of the membrane. This is followed by the insertion of the tetradecanoate (myristate) acyl chain into the nonpolar interior of the bilayer. [cite: 15, 31] The efficiency of this insertion is influenced by several factors, including the lipid composition and physical state of the membrane. For instance, the interaction can be stronger with membranes that have a more disordered or fluid lipid packing, which more easily accommodates the insertion of the surfactant's hydrocarbon tail.
The binding and insertion process is not solely governed by hydrophobic interactions. Electrostatic and dipole interactions between the surfactant's headgroup and the lipid headgroups also play a significant role. [cite: 15, 31] The binding of myristoylated proteins to lipid bilayers, a process analogous to the insertion of the free fatty acid salt, has been shown to be dependent on the membrane's transmembrane potential. [cite: 15, 31] This indicates that the orientation of dipoles within the lipid headgroup region influences the attachment and subsequent insertion of the myristoyl chain. [cite: 15]
One primary mechanism of disruption is the "detergent-like" effect. [cite: 32] As more surfactant molecules incorporate into the bilayer, they increase the lateral pressure and can induce curvature stress. [cite: 26] Beyond a critical concentration, this stress can lead to the solubilization of the membrane, where the bilayer breaks down into smaller mixed micelles composed of both lipids and surfactant molecules. [cite: 26] This process results in the leakage of intra-vesicular contents and loss of the membrane's barrier function.
Another proposed mechanism involves the formation of transient pores or defects in the membrane. [cite: 28, 37] The aggregation of inserted surfactant molecules can create localized regions of disorder, effectively forming channels or pores through which ions and small molecules can leak. [cite: 29] The hydrophobicity of molecules like potassium tetradecanoate enables them to disrupt the membrane structure, compromising its permeability and leading to the leakage of cellular contents such as potassium ions. [cite: 29, 34]
Conversely, under certain conditions, lipids can have a stabilizing effect on membranes. Cholesterol, for example, is known to increase the mechanical strength and reduce the permeability of lipid membranes by inducing a more ordered state in the lipid acyl chains. [cite: 32, 35] While potassium tetradecanoate is primarily considered a disruptive agent at higher concentrations, its interactions are highly dependent on the specific lipid environment and its concentration relative to that of the lipids.
Interactions in Mixed Surfactant Systems
When potassium tetradecanoate is mixed with other surfactants in an aqueous solution, the resulting self-assembly behavior is often non-ideal, leading to synergistic interactions. [cite: 11] Synergy in micellization is typically characterized by the critical micelle concentration (CMC) of the mixture being lower than the ideal CMC, which is calculated based on the CMCs and mole fractions of the individual components. [cite: 13] This reduction in CMC indicates that the formation of mixed micelles is thermodynamically more favorable than the formation of micelles from the single components.
The primary driving force for this synergy is the reduction of unfavorable interactions, particularly electrostatic repulsion between the headgroups of ionic surfactants. [cite: 11] For example, in a mixture of an anionic surfactant like potassium tetradecanoate and a non-ionic surfactant, the non-ionic molecules can position themselves between the anionic headgroups in the micelle, effectively shielding the electrostatic repulsion and stabilizing the aggregate. [cite: 13] This allows micellization to occur at a lower total surfactant concentration.
Similarly, strong synergistic effects are observed in mixtures of anionic and cationic surfactants. The strong electrostatic attraction between the oppositely charged headgroups leads to the formation of highly stable mixed micelles or other aggregates like vesicles, often at very low concentrations. [cite: 11]
| Parameter | Description | Indication of Synergy | Governing Factors |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which surfactants begin to self-assemble into micelles. | Experimental CMC is lower than the calculated ideal CMC. | Headgroup interactions (electrostatic, steric), chain-chain interactions. |
| Micellar Interaction Parameter (β) | A parameter from regular solution theory quantifying the interaction between two surfactants in a mixed micelle. | A negative value indicates attractive interactions and synergy. | Molecular structure of surfactants, solvent properties. |
| Thermodynamics of Micellization (ΔG°, ΔH°, ΔS°) | Changes in Gibbs free energy, enthalpy, and entropy upon micelle formation. | More negative ΔG° for the mixture compared to individual components. | Temperature, presence of additives, ionic strength. |
While synergistic interactions are common, the composition of a mixed micelle does not always reflect the stoichiometric ratio of the surfactants in the bulk solution. This leads to the concept of exclusion, where one component may be preferentially excluded from or enriched in the micellar phase.
The partitioning of different surfactants between the monomeric state and the micellar state is governed by their individual chemical potentials and the interaction energies within the micelle. [cite: 14] Factors such as significant differences in the hydrophobicity (chain length) or the geometry (packing parameter) of the constituent surfactants can lead to non-ideal mixing within the micelle itself. [cite: 20]
For instance, if two surfactants have very different hydrophobic tail lengths, incorporating the shorter-tailed surfactant into a micelle dominated by the longer-tailed one might create packing defects or unfavorable exposure of the hydrophobic core to water. To minimize this free energy penalty, the system may favor the formation of micelles that are enriched in the longer-tailed surfactant, effectively partially excluding the shorter-tailed component.
Interactions with Solid Particles and Interfaces
Extensive research into the chemical compound potassium tetradecanoate has revealed its well-established role as a surfactant and emulsifying agent, where it acts at the molecular level to reduce interfacial tension between liquids. However, a thorough review of scientific literature indicates a notable absence of studies investigating the use of solid potassium tetradecanoate particles as stabilizers for Pickering emulsions. The following sections address the specific areas of inquiry outlined in the user's request, reflecting the current state of available research.
Adsorption Behavior at Solid-Liquid Interfaces
There is a lack of specific data in published scientific literature detailing the adsorption isotherms and related behaviors of solid potassium tetradecanoate particles at solid-liquid interfaces. Research in this specific area appears to be undocumented, and as a result, quantitative data for inclusion in a data table is not available. While potassium tetradecanoate in solution is known to interact with surfaces, its properties as a solid particle adsorbing to an interface have not been characterized.
Role in Pickering Emulsion Stabilization
The use of solid particles to stabilize the interface between two immiscible liquids is the defining characteristic of a Pickering emulsion. These solid particles adsorb onto the surface of droplets, creating a physical barrier that prevents coalescence. nih.govwordpress.com The effectiveness of a solid particle as a Pickering stabilizer is largely dependent on its size, shape, and wettability, the latter of which is often quantified by the contact angle at the oil-water interface. uu.nlharvard.edu
Despite the known emulsifying properties of potassium tetradecanoate in its molecular form, there is no scientific literature available that describes its use or effectiveness as a solid particle stabilizer in Pickering emulsions. Studies on food-grade Pickering emulsions have explored a variety of solid particles, including fat crystals, but specific research into potassium tetradecanoate for this purpose has not been found. uu.nlresearchgate.netnih.gov Consequently, there are no detailed research findings or data to present on the role of solid potassium tetradecanoate in the stabilization of Pickering emulsions.
Advanced Analytical and Characterization Methodologies for Potassium Tetradecanoate Research
Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and dynamics of potassium tetradecanoate (B1227901). By probing the interactions of the molecule with electromagnetic radiation, these techniques offer a detailed view of its chemical bonds and the arrangement of its atoms.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. mdpi.com In potassium tetradecanoate, these methods provide a molecular "fingerprint" by identifying the characteristic vibrations of its functional groups. researchgate.netresearchgate.net The primary focus of vibrational analysis is on the carboxylate head group and the long hydrocarbon tail.
The FTIR spectrum of potassium tetradecanoate is characterized by several key absorption bands. The most prominent of these are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch typically appears in the region of 1550-1610 cm⁻¹, while the symmetric stretch is found around 1400-1450 cm⁻¹. The difference in the wavenumbers of these two bands can provide information about the coordination of the carboxylate group with the potassium ion. Additionally, the various C-H stretching and bending vibrations of the tetradecanoyl chain are observed in the regions of 2800-3000 cm⁻¹ and 1300-1480 cm⁻¹, respectively.
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly sensitive to the vibrations of the carbon backbone of the alkyl chain. mdpi.comresearchgate.net The C-C stretching vibrations in the hydrocarbon tail of potassium tetradecanoate give rise to characteristic bands in the Raman spectrum. Changes in the intensity and position of these bands can indicate conformational ordering or disordering of the alkyl chains, which is particularly useful in studying phase transitions.
Table 1: Representative Vibrational Band Assignments for Potassium Tetradecanoate
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~2960-2850 | C-H stretching (alkyl chain) | FTIR, Raman |
| ~1560 | Asymmetric COO⁻ stretching | FTIR |
| ~1470 | CH₂ scissoring | FTIR, Raman |
| ~1410 | Symmetric COO⁻ stretching | FTIR |
| ~1130, ~1060 | C-C skeletal stretching | Raman |
Note: The exact positions of the bands can vary depending on the physical state of the sample (solid or solution) and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and dynamics of molecules in solution. compoundchem.com For potassium tetradecanoate, ¹H and ¹³C NMR are the most commonly employed techniques.
In ¹H NMR, the protons along the alkyl chain give rise to distinct signals. The terminal methyl (CH₃) protons typically appear as a triplet at the highest field (lowest ppm value), while the methylene (B1212753) (CH₂) protons adjacent to the carboxylate group are the most deshielded and appear at a lower field. The remaining methylene groups along the chain produce a complex, overlapping multiplet in the middle of the spectrum.
¹³C NMR provides information about each carbon atom in the molecule, with the chemical shift of each carbon being sensitive to its local electronic environment. oregonstate.edulibretexts.org The carbonyl carbon of the carboxylate group is the most downfield signal, typically appearing in the range of 180-185 ppm. The carbon atom adjacent to the carboxylate group (α-carbon) is also significantly deshielded. The carbons of the long alkyl chain produce a series of closely spaced signals in the aliphatic region of the spectrum. The terminal methyl carbon is the most upfield signal. High-resolution NMR can even resolve the signals from individual methylene carbons in the chain, providing insights into the conformation and dynamics of the molecule in solution.
Table 2: Predicted ¹³C NMR Chemical Shifts for Potassium Tetradecanoate
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 182-185 |
| C2 (α to COO⁻) | 35-40 |
| C3 | 25-30 |
| C4-C12 | 28-33 |
| C13 | 22-25 |
| C14 (CH₃) | 14-16 |
Note: These are approximate chemical shift ranges and can be influenced by solvent and temperature.
Scattering Techniques
Scattering techniques, which involve directing a beam of X-rays or neutrons at a sample and analyzing the scattered radiation, are crucial for characterizing the larger-scale structures that potassium tetradecanoate forms in solution, such as micelles and other aggregates.
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the size, shape, and arrangement of nanoscale structures in solution. nih.govnih.gov For a surfactant like potassium tetradecanoate, SAXS is ideal for studying the morphology of micelles and their evolution with changes in concentration, temperature, or the addition of other substances. nih.govresearchgate.net
Small-Angle Neutron Scattering (SANS) is a complementary technique to SAXS for studying the structure of colloidal systems. ansto.gov.aubris.ac.ukresearchgate.net A key advantage of SANS is the ability to use contrast variation by isotopic substitution. nih.gov By selectively deuterating either the solvent (e.g., using D₂O instead of H₂O) or the surfactant molecules, specific parts of the micellar structure can be highlighted or made "invisible" to the neutrons.
This capability is particularly valuable for studying the internal structure of potassium tetradecanoate micelles. For instance, by matching the scattering length density of the solvent to that of the hydrocarbon tails, the scattering signal will be dominated by the hydrophilic head groups, providing detailed information about the corona of the micelle. Conversely, matching the solvent to the head groups allows for a focused study of the hydrophobic core. This makes SANS an exceptional tool for determining the precise dimensions of the micellar core and shell, as well as the extent of solvent penetration into the micelle.
Calorimetric and Thermodynamic Measurements
Calorimetric techniques are used to measure the heat changes associated with physical and chemical processes, providing fundamental thermodynamic data on potassium tetradecanoate.
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal phase transitions of potassium tetradecanoate in its solid state. researchgate.netincas.ro As the temperature of a solid sample is increased, DSC can detect endothermic or exothermic events corresponding to phase transitions. For potassium soaps, a series of transitions can be observed, from crystalline phases at lower temperatures to various liquid crystalline (mesophase) structures before finally melting into an isotropic liquid. researchgate.net The temperatures and enthalpies of these transitions are critical for understanding the thermal behavior and stability of the material.
The thermodynamics of micellization in aqueous solution can be investigated using techniques such as Isothermal Titration Calorimetry (ITC). By measuring the heat evolved or absorbed during the formation of micelles, the enthalpy of micellization (ΔH°mic) can be determined directly. researchgate.net This, in conjunction with the critical micelle concentration (CMC) obtained from other methods, allows for the calculation of other key thermodynamic parameters, including the Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization. ijert.orgjetir.org These parameters provide insight into the driving forces behind the self-assembly of potassium tetradecanoate molecules into micelles.
Table 3: Phase Transition Temperatures and Enthalpies for Potassium Tetradecanoate (KC14)
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| T₁ | 61 | 1.8 |
| T₂ | 98 | 2.1 |
| T₃ | 124 | 0.9 |
| T₄ | 225 | 2.4 |
| T₅ (Clearing Point) | 262 | 9.5 |
Source: Adapted from literature data on potassium n-alkanoates. researchgate.net
Isothermal Titration Calorimetry (ITC) for Interaction Thermodynamics
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to measure the heat changes that occur during molecular interactions at a constant temperature. [cite: 2, 3] This method is paramount for directly determining the key thermodynamic parameters of binding processes, providing a comprehensive profile of the interaction between potassium tetradecanoate and other molecules. [cite: 8, 11]
In a typical ITC experiment, a solution of a ligand is titrated into a sample cell containing a solution of a macromolecule. The instrument measures the heat released or absorbed upon each injection. [cite: 2, 8] The resulting data are plotted as thermal power versus time, and integration of these peaks yields a binding isotherm, which shows the heat of binding as a function of the molar ratio of the reactants. [cite: 11]
From a single ITC experiment, several critical thermodynamic parameters can be obtained:
Binding Affinity (Ka): Quantifies the strength of the interaction.
Enthalpy Change (ΔH): Provides information about the heat released or absorbed due to the formation of bonds. [cite: 3, 6]
Stoichiometry (n): Determines the molar ratio of the interacting components in the resulting complex. [cite: 6]
Using these directly measured values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering a complete thermodynamic signature of the interaction. [cite: 2, 6] The enthalpy of binding gives insight into hydrophobic, hydrogen-bonding, and electrostatic interactions, while the entropy change reflects alterations in the system's disorder, such as the release of water molecules from hydration shells. [cite: 6] This detailed thermodynamic profile is crucial for understanding the driving forces behind the binding of potassium tetradecanoate with proteins, polymers, or other solutes in aqueous environments.
Table 1: Thermodynamic Parameters Obtainable from ITC for Potassium Tetradecanoate Interactions
| Parameter | Symbol | Description | Significance for Potassium Tetradecanoate Research |
|---|---|---|---|
| Association Constant | Ka | Measures the equilibrium of the binding reaction, indicating the strength of the interaction. | Determines the stability of complexes formed with other molecules. |
| Enthalpy Change | ΔH | The heat absorbed or released during the binding event. | Reveals the nature of the chemical bonds being formed or broken. |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. | Indicates the role of hydrophobic effects and conformational changes. |
| Gibbs Free Energy | ΔG | Represents the spontaneity of the binding process. | Provides the overall energetic favorability of the interaction. |
| Stoichiometry | n | The ratio of the molecules in the complex. | Defines the composition of the resulting molecular assembly. |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties and phase transitions of materials. [cite: 9] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [cite: 9] This method is widely used to determine the transition temperatures and enthalpies of processes like melting, crystallization, and solid-state transitions in substances such as potassium tetradecanoate. [cite: 7, 9]
When a sample of potassium tetradecanoate undergoes a phase transition, it is accompanied by an endothermic or exothermic process. For instance, the transition from a crystalline solid to a liquid crystalline phase or to an isotropic liquid involves the absorption of heat. DSC detects this as a peak in the heat flow signal. The temperature at which the transition occurs and the area under the peak, which corresponds to the enthalpy change (ΔH) of the transition, are key parameters obtained from a DSC thermogram. [cite: 9]
The study of alkali metal soaps, including potassium stearate (B1226849) which is structurally similar to potassium tetradecanoate, has shown that DSC can reveal multiple phase transitions. [cite: 7] The thermal history of the sample can influence the transition temperatures and enthalpies, highlighting the importance of controlled experimental conditions. [cite: 7] For long-chain n-paraffins, DSC is sensitive enough to detect subtle polymorphic phase-change transitions, such as those between different solid crystalline forms. [cite: 10]
Table 2: Phase Transition Data for a Hypothetical Potassium Tetradecanoate Sample Measured by DSC
| Transition Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Transition (ΔH) (kJ/mol) |
|---|---|---|---|
| Crystalline to Gel | 55.2 | 58.1 | 25.4 |
| Gel to Liquid Crystal | 85.7 | 89.3 | 15.8 |
| Liquid Crystal to Isotropic Liquid | 110.5 | 114.2 | 8.1 |
Electrical and Transport Measurements
Electrolytic conductivity measurements are a fundamental tool for investigating the behavior of ionic surfactants like potassium tetradecanoate in solution. This technique measures the ability of a solution to conduct an electric current, which is directly related to the concentration and mobility of the charge-carrying ions.
A key application of conductivity measurements in surfactant science is the determination of the Critical Micelle Concentration (CMC). Below the CMC, potassium tetradecanoate exists predominantly as individual ions (potassium cations and tetradecanoate anions). As the concentration increases, the conductivity rises almost linearly. However, at the CMC, the tetradecanoate anions begin to self-assemble into micelles.
Inside the micelle, the hydrophobic tails are shielded from water, and the charged head groups are at the surface. A significant fraction of the counterions (K⁺) becomes associated with the micellar surface, reducing their mobility. This leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is identified as the CMC.
Parallel pH and conductivity measurements have been used to study solutions of potassium myristate, revealing that micelles are present at higher concentrations. [cite: 1] These studies also help in determining the composition and charge of the micelles, showing that they are composed of carboxylate anions and bound potassium counterions. [cite: 1]
The solution behavior of potassium tetradecanoate, a salt of a weak acid (myristic acid) and a strong base (potassium hydroxide), is highly dependent on pH. pH measurements provide crucial information about the protonation state of the carboxylate head groups and the potential formation of different species in solution.
In aqueous solutions, the tetradecanoate anion (CH₃(CH₂)₁₂COO⁻) can undergo hydrolysis to form myristic acid (CH₃(CH₂)₁₂COOH), increasing the solution's pH. The equilibrium between the carboxylate anion and its protonated, uncharged acid form is governed by the pKa of myristic acid and the solution pH.
Microscopic and Imaging Techniques
Freeze-Fracture Transmission Electron Microscopy (FF-TEM) is a specialized imaging technique used to visualize the internal structure of complex fluid systems, such as the liquid crystalline phases formed by surfactants like potassium tetradecanoate. [cite: 15, 17] This method provides high-resolution images of the supramolecular organization without the artifacts that can be introduced by chemical fixation or dehydration.
The FF-TEM process involves several key steps:
Rapid Freezing: A small sample of the potassium tetradecanoate solution is rapidly frozen, typically by plunging it into a cryogen like liquid propane. This vitrifies the water, preserving the native structure of the aggregates in a solid state.
Fracturing: The frozen sample is fractured under high vacuum at a low temperature. The fracture plane tends to follow lines of weakness, such as the hydrophobic interior of bilayers or the interface between micelles and the surrounding medium. [cite: 15]
Replica Creation: A thin film of a heavy metal (like platinum) is evaporated onto the fractured surface at an angle, followed by a stabilizing layer of carbon.
Cleaning and Imaging: The original biological material is digested away, leaving the metal replica. This replica, which carries a detailed impression of the fractured surface, is then imaged using a transmission electron microscope.
FF-TEM is invaluable for characterizing the morphology of different liquid crystalline phases (e.g., lamellar, hexagonal, cubic) that potassium tetradecanoate can form at various concentrations and temperatures. It allows for the direct visualization of structures such as bilayers, vesicles, and micelles, revealing their size, shape, and packing arrangement. [cite: 5, 17]
Optical Microscopy for Colloidal Dispersions and Crystallite Observation
Optical microscopy serves as a fundamental technique for the direct visualization of colloidal structures and crystalline formations of potassium tetradecanoate. This method allows for real-time observation of particle size, shape, aggregation behavior, and the morphology of crystallites in aqueous and non-aqueous dispersions. By utilizing various optical microscopy techniques, researchers can gain insights into the self-assembly mechanisms and phase behavior of this long-chain fatty acid salt.
In the study of colloidal dispersions, techniques such as bright-field and dark-field microscopy provide foundational information on the general morphology and distribution of potassium tetradecanoate aggregates. However, for more detailed structural analysis, particularly in concentrated systems, advanced methods like confocal scanning light microscopy are employed. uu.nl Confocal microscopy enables the acquisition of high-resolution, three-dimensional images by eliminating out-of-focus light, which is crucial for observing the intricate structures within gels or liquid crystalline phases formed by surfactants like potassium tetradecanoate. uu.nl This allows for the non-invasive investigation of local structures, such as the arrangement of micelles or the presence of defects within a crystalline lattice. uu.nl
The observation of crystallite formation is also a key application of optical microscopy in potassium tetradecanoate research. As the compound precipitates from a solution or transitions between different mesophases, its crystalline habits can be directly observed. Polarized light microscopy is particularly valuable in this context, as it can be used to identify anisotropic structures characteristic of liquid crystalline phases (e.g., lamellar, hexagonal) and to observe the growth and morphology of solid crystals. The technique helps in understanding the kinetics of crystallization and the influence of external parameters such as temperature, concentration, and impurities on the final crystal structure.
Interactive Table: Applications of Optical Microscopy in Potassium Tetradecanoate Analysis
| Microscopy Technique | Primary Application | Information Obtained |
|---|---|---|
| Bright-field/Dark-field | General observation of dispersions | Basic particle morphology, aggregation, and distribution |
| Confocal Scanning Microscopy | High-resolution 3D imaging of concentrated systems | Detailed structure of micelles, gels, and liquid crystalline phases; observation of local defects uu.nl |
| Polarized Light Microscopy | Identification of anisotropic structures | Detection of liquid crystalline phases, analysis of crystallite growth and morphology |
Chromatographic and Separation Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. uah.edu While potassium tetradecanoate itself is a non-volatile salt, GC-MS is instrumental in the analysis of its constituent fatty acid (tetradecanoic acid) and other related lipid compounds that may be present as impurities or byproducts from its synthesis or extraction from natural sources. gsconlinepress.com
For the analysis to proceed, a chemical derivatization step is typically required to convert the non-volatile fatty acid into a volatile ester, most commonly a methyl ester (methyl tetradecanoate). nist.gov This process, known as esterification or transesterification, allows the compound to be vaporized and passed through the gas chromatography column for separation.
Once separated by the GC column based on their boiling points and affinity for the column's stationary phase, the compounds enter the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into a predictable pattern. This mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), for positive identification. conferenceworld.in
GC-MS analysis is crucial for:
Purity Assessment: Determining the purity of a potassium tetradecanoate sample by identifying and quantifying the presence of other fatty acids (e.g., lauric acid, palmitic acid, stearic acid). jppres.com
Source Verification: Analyzing the fatty acid profile can help verify the biological origin of the tetradecanoic acid used in the synthesis.
Degradation Studies: Identifying breakdown products that may form under various storage or processing conditions.
The following table presents examples of related fatty acid compounds that can be identified and quantified using GC-MS after derivatization to their methyl ester forms.
Interactive Table: Related Compounds Detectable by GC-MS in Potassium Tetradecanoate Analysis
| Compound (as Fatty Acid) | Chemical Formula | Common Association |
|---|---|---|
| Dodecanoic acid (Lauric acid) | C12H24O2 | Common impurity in natural sources gsconlinepress.comjppres.com |
| Tetradecanoic acid (Myristic acid) | C14H28O2 | Primary analyte |
| n-Hexadecanoic acid (Palmitic acid) | C16H32O2 | Common impurity in natural sources gsconlinepress.comconferenceworld.injppres.com |
| Octadecanoic acid (Stearic acid) | C18H36O2 | Common impurity in natural sources conferenceworld.injppres.com |
Theoretical and Computational Studies of Potassium Tetradecanoate Systems
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations offer a microscopic view of the dynamic processes involved in potassium tetradecanoate (B1227901) systems, complementing experimental observations.
Molecular dynamics (MD) simulations are used to model the spontaneous aggregation of surfactant molecules in solution, providing insights into the kinetics and mechanisms of micelle formation. rug.nl These simulations can track the movement of individual surfactant and water molecules over time, starting from a random distribution of surfactants to observe their aggregation into a single stable micelle. rug.nl The concentration of the surfactant in the simulation can affect the timescale of aggregation and the morphology of the resulting micelle; for instance, higher concentrations can lead to faster aggregation and the formation of worm-like micelles, while lower concentrations may result in spherical micelles over a longer timescale. rug.nl
The general approach for these simulations involves using robust force fields, such as the Generalized Amber Force Field, within a simulation package like GROMACS, often with a suitable water model like TIP3P. nih.gov Key parameters analyzed in these simulations include the aggregation number (the number of surfactant molecules in a micelle), the shape and size of the micelles, and the radial distribution functions, which describe the arrangement of different components within the micellar structure. nih.gov By simulating these systems, researchers can understand the step-by-step process of how hydrophobic tails cluster together to form the micellar core while the polar head groups remain exposed to the aqueous environment.
Simulations are also employed to study the behavior of potassium tetradecanoate at interfaces, such as the air-water interface. These models help in understanding how surfactant molecules arrange themselves to form adsorbed films, which is fundamental to their function as surface-active agents. The simulations can calculate key interfacial parameters, including the maximum surface excess concentration (Γmax), which is the measure of how densely the surfactant molecules are packed at the interface, and the minimum area per molecule (Amin). mdpi.com
In these computational models, the system is typically set up with a slab of water, and the surfactant molecules are placed in the bulk phase or directly at the interface. The simulation then follows the system's evolution as the surfactant molecules migrate to the interface and orient themselves to minimize the system's free energy. This involves the hydrophobic tails pointing away from the water and the hydrophilic carboxylate head groups remaining in contact with it. These studies can reveal distinct molecular layers of water near the interface, which can be characterized by their structural and dynamic properties. pitt.edu
Thermodynamics of Self-Assembly and Phase Equilibria
The self-assembly of potassium tetradecanoate into micelles and the formation of various phases in solution are governed by thermodynamic principles. Computational studies are essential for quantifying the energetic driving forces behind these phenomena.
The primary thermodynamic driving force for micellization is the hydrophobic effect, which is entropic in nature. The standard free energy of micellization (ΔG°m) can be calculated from the critical micelle concentration (CMC) at different temperatures. cdnsciencepub.com This allows for the determination of the standard enthalpy (ΔH°m) and entropy (ΔS°m) of micellization through the Gibbs-Helmholtz equation. cdnsciencepub.com For ionic surfactants like potassium tetradecanoate, entropy effects tend to dominate the micelle formation process near room temperature. cdnsciencepub.com
Molecular thermodynamics can be used to predict micelle formation by directly calculating the minimum Gibbs free energy of the system. scielo.br This approach can model the free energy landscape as a function of the micelle's aggregation number, identifying the most stable aggregate size. scielo.brtau.ac.il These calculations must accurately account for various contributions to the total free energy, including the hydrophobic interactions of the tails, the electrostatic repulsion between the head groups, and the interfacial tension between the micellar core and the surrounding water.
| Parameter | Value | Temperature Range (°C) |
|---|---|---|
| ΔG°m (kJ/mol) | -28.9 to -30.6 | 25-65 |
| ΔH°m (kJ/mol) | -0.27 | 25-65 |
| ΔS°m (J/mol·K) | 96.1 to 101.5 | 25-65 |
| Compensation Temperature (Tc) (K) | 319 | 25 |
Data sourced from experimental measurements used in thermodynamic modeling. cdnsciencepub.com
In aqueous solutions, fatty acid salts like potassium tetradecanoate can exist in equilibrium with their corresponding fatty acid (tetradecanoic acid) and complex structures known as acid-soaps. acs.orgnih.gov The precipitation of these species is highly dependent on factors like concentration and pH. Theoretical models have been developed to describe the complex phase equilibria in these systems. acs.org
These models use experimental data, particularly pH measurements as a function of surfactant concentration, to identify the boundaries between different regions in the phase diagram where different solid phases precipitate. acs.orgnih.gov For the closely related sodium tetradecanoate system, this analysis has revealed concentration regions with precipitates of myristic acid, various acid-soaps (with stoichiometries like 4:1, 3:2, and 1:1 acid-to-soap), and the neutral soap itself. acs.orgnih.gov A theoretical framework modeling acid-soaps as solid solutions of alkanoic acid and a 1:1 acid-soap has been shown to agree well with experimental solubility data. acs.orgnih.gov This approach allows for the determination of the solubility products of the various precipitates and can be applied to potassium alkanoate systems to construct detailed phase diagrams. nih.gov
| Precipitate Phase | Description |
|---|---|
| Alkanoic Acid | Precipitate of pure tetradecanoic acid. |
| 4:1 Acid-Soap | A complex of 4 molecules of tetradecanoic acid to 1 molecule of soap. |
| 3:2 Acid-Soap | A complex of 3 molecules of tetradecanoic acid to 2 molecules of soap. |
| 1:1 Acid-Soap | A complex of 1 molecule of tetradecanoic acid to 1 molecule of soap. |
| Neutral Soap | Precipitate of the pure potassium tetradecanoate salt. |
Phases identified in modeling studies of sodium tetradecanoate, with the methodology being applicable to potassium tetradecanoate. acs.orgnih.gov
Electrostatic and Hydrophobic Interaction Modeling
The self-assembly and interfacial behavior of potassium tetradecanoate are fundamentally governed by a balance between electrostatic and hydrophobic interactions. Theoretical models aim to quantify these competing forces to predict molecular organization.
Electrostatic interactions arise from the negatively charged carboxylate head groups and the associated potassium counterions. The repulsion between adjacent head groups opposes micellization and influences the curvature and shape of the aggregates. Theoretical models must accurately describe the electric double layer (EDL) that forms around the charged micellar surface. Advanced models calculate the electrostatic free energy by considering the mutual confinement of the counterion atmospheres of different micelles and the effects of ionic interactions within the EDL. The interplay between these repulsive electrostatic forces and attractive hydrophobic forces determines the optimal size and shape of the micelles, as well as the critical micelle concentration.
Polymer-Surfactant Complexation Theories
The interaction between ionic surfactants like potassium tetradecanoate (also known as potassium myristate) and non-ionic polymers in aqueous solutions is a subject of significant scientific interest. The formation of polymer-surfactant complexes is primarily driven by the hydrophobic attraction between the alkyl chains of the surfactant molecules and specific sites on the polymer chain, leading to the formation of micelle-like aggregates along the polymer.
Theoretical models often describe this process in terms of a cooperative binding mechanism. Below a certain surfactant concentration, known as the critical aggregation concentration (CAC), there is minimal interaction between the surfactant and the polymer. However, as the surfactant concentration approaches and surpasses the CAC, a highly cooperative binding process is initiated, leading to the formation of surfactant aggregates on the polymer chain.
The thermodynamics of this complexation can be dissected into enthalpic and entropic contributions. The transfer of the hydrophobic surfactant tail from the aqueous environment to the polymer-surfactant aggregate is entropically favorable due to the release of structured water molecules surrounding the hydrocarbon chain. The electrostatic interactions between the charged headgroups of the surfactant molecules within the aggregates and the potential for ion-dipole interactions with the polymer also play a crucial role.
Computational studies, employing techniques such as molecular dynamics (MD) and Monte Carlo simulations, can provide a more detailed, atomistic view of the complexation process. These simulations can elucidate the specific binding sites of the surfactant on the polymer, the conformation of the polymer chain upon surfactant binding, and the structure and aggregation number of the surfactant clusters.
While specific extensive research detailing the complexation theories exclusively for potassium tetradecanoate with a wide range of polymers is not broadly available in the public domain, the general principles of ionic surfactant-polymer interactions provide a robust framework for understanding these systems. The behavior of potassium tetradecanoate is expected to be analogous to other potassium carboxylate surfactants of similar chain length.
To illustrate the type of data that would be generated from such theoretical and computational studies, the following hypothetical data tables are presented. These tables are based on general knowledge of surfactant-polymer interactions and are intended to be representative of the kind of detailed research findings that would be included if specific studies on potassium tetradecanoate were available.
Hypothetical Thermodynamic Parameters for the Interaction of Potassium Tetradecanoate with a Non-ionic Polymer
| Polymer | Critical Aggregation Concentration (CAC) (mM) | Enthalpy of Complexation (ΔHcomplex) (kJ/mol) | Entropy of Complexation (ΔScomplex) (J/mol·K) | Gibbs Free Energy of Complexation (ΔGcomplex) (kJ/mol) |
| Poly(ethylene glycol) | 0.85 | -5.2 | 60.1 | -23.1 |
| Poly(vinylpyrrolidone) | 0.72 | -6.8 | 68.5 | -27.2 |
Hypothetical Computational Simulation Data for Potassium Tetradecanoate Aggregates on a Polymer Chain
| Polymer | Average Aggregation Number | Radius of Gyration of Polymer (nm) | Solvent Accessible Surface Area (SASA) of Surfactant Tails (Ų) |
| Poly(ethylene glycol) | 25 | 3.5 | 150.2 |
| Poly(vinylpyrrolidone) | 32 | 3.1 | 135.8 |
These tables showcase the quantitative insights that theoretical and computational studies can provide into the complexation of potassium tetradecanoate with polymers. The CAC values indicate the onset of significant interaction, while the thermodynamic parameters reveal the driving forces behind the complexation. Computational data further illuminates the structural rearrangements that occur at the molecular level. Further dedicated experimental and computational research on potassium tetradecanoate systems is necessary to populate such tables with verified data.
Applications of Potassium Tetradecanoate in Advanced Materials and Colloidal Science
Emulsion and Dispersion Stabilization Technologies
The efficacy of potassium tetradecanoate (B1227901) as a stabilizer is rooted in its ability to form structured phases in aqueous and oil-water systems, which are fundamental to the creation of stable emulsions and dispersions. These structures provide robust physical barriers against droplet coalescence and phase separation.
Potassium tetradecanoate and similar long-chain fatty acid salts are known to stabilize oil-in-water (O/W) emulsions through the formation of liquid crystalline (LC) phases at the oil-water interface. researchgate.net These phases are states of matter intermediate between the crystalline solid and the isotropic liquid, exhibiting some degree of molecular ordering. researchgate.net In emulsion systems, the emulsifier molecules arrange themselves into ordered, multi-layered structures surrounding the dispersed oil droplets. researchgate.net
The primary mechanism involves the formation of a lamellar liquid crystalline phase, which consists of bilayers of the surfactant molecules separated by layers of water. researchgate.net This creates a viscoelastic film that acts as a mechanical barrier, preventing oil droplets from coalescing. mdpi.com The stability of this LC phase is crucial for the long-term stability of the emulsion. researchgate.net The presence of these multi-layered structures around the oil droplets provides both steric and electrostatic repulsion, further enhancing the stability of the emulsion system. researchgate.netnih.gov The properties of the final emulsion, including its texture and stability, are highly dependent on the composition and structure of this interfacial liquid crystalline phase. researchgate.net
| Stabilization Mechanism | Description | Key Factors |
|---|---|---|
| Formation of Lamellar Liquid Crystalline Phase | Surfactant molecules (potassium tetradecanoate) form ordered bilayers at the oil-water interface, creating a structured film around oil droplets. researchgate.net | Surfactant concentration, temperature, presence of co-surfactants and electrolytes. |
| Mechanical Barrier | The viscoelastic nature of the liquid crystalline film physically prevents droplets from merging upon collision. mdpi.com | Film thickness, molecular packing, and phase behavior. |
| Steric and Electrostatic Repulsion | The multi-layered structure provides a repulsive force between droplets, preventing flocculation and coalescence. researchgate.netnih.gov | Surface charge from the ionized carboxylate groups, thickness of the hydration layer. |
Cream soaps are complex formulations that rely on a specific crystalline structure for their characteristic texture and stability. nih.govresearchgate.net Potassium tetradecanoate (potassium myristate) is a key ingredient in these systems. researchgate.netresearchgate.net The stability of cream soaps is not due to a simple emulsion but rather to a dispersion of acid-soap crystals within a continuous lamellar gel phase. nih.govresearchgate.net
| Component | Role in Cream Soap Stability | Reference |
|---|---|---|
| Potassium Tetradecanoate (Potassium Myristate) | Forms a 1:1 acid-soap crystal with myristic acid, providing the cream's structure. | nih.govresearchgate.net |
| Fatty Acid (e.g., Myristic Acid, Stearic Acid) | Co-crystallizes with the potassium soap to form the dispersed solid phase. | researchgate.netkoreascience.kr |
| Glycerol (B35011) | Crucial for the formation of the continuous lamellar gel phase, which suspends the crystals and ensures stability. nih.govresearchgate.net | nih.govresearchgate.netnih.gov |
| Water | Acts as the solvent and is incorporated into the lamellar gel phase. nih.gov | nih.gov |
Beyond simple oil-in-water emulsions, surfactants like potassium tetradecanoate are vital for stabilizing more complex systems, such as water-in-oil-in-water (W/O/W) double emulsions. mdpi.com These systems consist of water droplets dispersed within larger oil droplets, which are themselves dispersed in a continuous water phase. mdpi.com Such structures are thermodynamically unstable and require carefully selected emulsifiers to prevent breakdown. nih.gov
The stability of these complex emulsions relies on forming a robust and resilient film at both the inner water-oil interface and the outer oil-water interface. mdpi.com Potassium tetradecanoate, as a hydrophilic surfactant, is particularly suited for stabilizing the outer oil-in-water interface. The mechanism involves the adsorption of the surfactant molecules at the interface, which lowers the interfacial tension and creates a protective barrier against coalescence of the oil droplets. mdpi.com The effectiveness of the stabilization depends on the ability of the emulsifier to form a stable interfacial film that can withstand osmotic pressure gradients and mechanical stresses. nih.gov
Polymer Science and Bio-based Materials
In polymer science, potassium tetradecanoate finds applications related to the growing demand for sustainable and bio-derived materials. Its properties as a surfactant and its origin from a renewable fatty acid make it relevant in the synthesis and modification of polymers.
The transition from a petroleum-based to a bio-based economy for polymer production is a major focus of current research. morressier.com Fatty acids, derivable from plant oils, are a key renewable feedstock for the chemical industry. ualberta.ca While not typically a monomer itself, potassium tetradecanoate can play a supporting role in the synthesis of bio-based polymers.
Potassium salts can significantly influence polymerization processes, particularly anionic and ring-opening polymerizations. mdpi.comresearchgate.net The potassium cation can act as a counter-ion to a growing polymer chain, and its association with the active center affects reaction kinetics and the final properties of the polymer. researchgate.net For instance, in the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer, potassium-based catalysts have shown extremely high activity. mdpi.com
The presence of a compound like potassium tetradecanoate can influence the polymerization in several ways:
Catalysis: The potassium ion can participate in the initiation or propagation steps of certain polymerizations. mdpi.com
Process Control: As a surfactant in emulsion polymerization, it controls the number and size of polymer particles, which in turn affects the polymerization rate and the molecular weight of the resulting polymer.
Material Properties: The incorporation or surface treatment of materials with alkali salts of fatty acids can alter their final properties. For example, treating natural fibers with potassium hydroxide (B78521) (a related potassium compound) has been shown to increase the crystallinity index and cellulose (B213188) content, thereby enhancing the mechanical properties of the fibers for use in green polymer composites. nih.gov
| Influence Area | Specific Effect of Potassium-Based Compounds | Potential Impact on Material Properties | Reference |
|---|---|---|---|
| Ring-Opening Polymerization (ROP) | Potassium-based catalysts can be highly active, leading to rapid polymerization. mdpi.com The mechanism can be anionic or based on monomer activation. mdpi.com | Control over molecular weight and polymer microstructure. | mdpi.com |
| Anionic Polymerization | The potassium counter-ion influences the rate of propagation and chain transfer, affecting the degree of unsaturation in the polymer. researchgate.net | Affects polymer molar mass and structural integrity. | researchgate.net |
| Precipitation Polymerization | The concentration of the potassium-based initiator (e.g., potassium persulfate) influences the final particle size of the synthesized microparticles. nih.gov | Alters particle size and physicochemical properties like the lower critical solution temperature (LCST). | nih.gov |
| Natural Fiber Modification | Treatment with potassium hydroxide can remove amorphous components like lignin (B12514952) and hemicellulose from natural fibers. nih.gov | Increases density, cellulose content, and crystallinity, leading to enhanced tensile strength and stiffness in composites. nih.gov | nih.gov |
Biomedical and Biotechnological Applications
Potassium tetradecanoate, the potassium salt of myristic acid, is a compound of interest in various advanced scientific fields due to the versatile properties of its constituent fatty acid anion and the essential nature of the potassium cation. Its applications in biomedicine and biotechnology are expanding, with research focusing on its interactions with biological systems at a molecular level.
Mechanisms of Viral Inactivation through Protein Interaction
The antiviral activity of potassium tetradecanoate is primarily attributed to its nature as a surfactant. Surfactants can induce viral inactivation through the disruption and denaturation of viral structures. mt.com The tetradecanoate anion, with its lipophilic hydrocarbon tail and hydrophilic carboxylate head, can interact with the viral envelope, a lipid bilayer that is present in many types of viruses.
Research into similar long-chain fatty acid salts, such as potassium oleate, provides insights into the potential mechanisms of viral inactivation by potassium tetradecanoate. It is suggested that the inactivation of enveloped viruses, like influenza, is not solely due to a hydrophobic interaction with the viral envelope but also involves a significant electrical interaction with the viral spike proteins. nih.govresearchgate.net These proteins are crucial for the virus's ability to attach to and enter host cells.
The proposed mechanism involves the electrostatic interaction between the negatively charged carboxylate group of the tetradecanoate and positively charged regions on the viral surface proteins, such as hemagglutinin (HA) on the influenza virus. nih.gov This interaction can lead to the denaturation of these critical proteins, rendering the virus non-infectious. The process is believed to be rapid and efficient, contributing to the virucidal activity observed with soap-based compounds. nih.gov
| Proposed Mechanism | Description | Target |
| Lipid Envelope Disruption | The lipophilic tail of the tetradecanoate anion integrates into the viral lipid envelope, disrupting its integrity and leading to leakage and inactivation. | Viral lipid envelope |
| Protein Denaturation | Electrostatic interactions between the carboxylate head of the tetradecanoate and charged amino acid residues on the viral surface proteins cause conformational changes, denaturing the proteins and preventing host cell binding. | Viral spike proteins (e.g., Hemagglutinin) |
Exploration of Antimicrobial Properties and Activity Mechanisms
Potassium salts of fatty acids, including potassium tetradecanoate, are recognized for their broad-spectrum antimicrobial activity, functioning as insecticides, fungicides, and bactericides. orst.eduagroniv.comucanr.edu The primary mechanism of action against a wide range of microbes is the disruption of cellular membranes. orst.edu
The fatty acid component penetrates the outer layers of the microorganism and interferes with the structure of the cell membrane. This disruption leads to increased permeability, causing the leakage of essential cellular contents, which ultimately results in dehydration and cell death. orst.edu This mode of action is particularly effective against soft-bodied insects and various bacteria and fungi. orst.eduorst.edu
Further research into the antibacterial action of fatty acid potassium salts has identified more specific mechanisms. These include the inhibition of the electron transport chain and oxidative phosphorylation within the bacterial cell membrane. aip.org Additionally, these compounds can interfere with the biosynthesis of fatty acids in bacteria, a critical process for their survival and proliferation. aip.org Potassium soaps have been shown to be effective against both Gram-positive and Gram-negative bacteria. aip.orgresearchgate.netresearchgate.net
| Organism Type | Mechanism of Action | Observed Effect |
| Bacteria (Gram-positive and Gram-negative) | Disruption of cell membrane integrity, inhibition of electron transport chain, interference with fatty acid biosynthesis. aip.org | Inhibition of growth, cell death. aip.orgresearchgate.net |
| Fungi | Disruption of cell membrane. ucanr.edu | Inhibition of fungal growth. orst.edu |
| Insects (soft-bodied) | Penetration of the exoskeleton, disruption of cell membranes. orst.eduucanr.edu | Dehydration and death. orst.edu |
A study on potassium soap derived from olive oil demonstrated its potential as an antibacterial agent against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of less than 1%. aip.orgresearchgate.net
Promotion of Fungal Symbiosis in Agricultural Contexts
In agriculture, potassium is a crucial macronutrient for plant growth and development. mdpi.com Mycorrhizal fungi form symbiotic relationships with the roots of most terrestrial plants, enhancing their ability to uptake water and essential nutrients from the soil, including potassium. frontiersin.orgresearchgate.net This symbiotic relationship is vital for plant health, especially in nutrient-poor soils. frontiersin.org
Studies have shown that arbuscular mycorrhizal fungi (AMF) play a significant role in increasing the uptake of mineral nutrients, including potassium, by plants, particularly under conditions of low potassium availability. mdpi.com By providing a source of potassium, potassium tetradecanoate can help create a soil environment that is conducive to the establishment and effective functioning of these beneficial plant-fungal partnerships. The improved potassium nutrition of the host plant can lead to a more robust root system, further encouraging colonization by mycorrhizal fungi. frontiersin.orgnih.govresearchgate.net
| Factor | Role in Plant-Fungal Symbiosis | Potential Contribution of Potassium Tetradecanoate |
| Potassium (K+) | Essential macronutrient for plant growth, enzyme activation, and stress resistance. Supports the energy requirements of the symbiotic relationship. mdpi.comfrontiersin.org | Acts as a source of soluble potassium in the soil, improving plant nutrition and indirectly supporting the symbiosis. |
| Mycorrhizal Fungi | Enhance the surface area of the root system, improving the uptake of water and nutrients like potassium from the soil. researchgate.netnih.gov | The availability of potassium from sources like potassium tetradecanoate can enhance the benefits derived from the mycorrhizal association. |
| Plant Health | A well-nourished plant can better support its fungal symbiont by providing necessary carbohydrates from photosynthesis. nih.gov | By supplying potassium, potassium tetradecanoate contributes to overall plant health, thereby strengthening the symbiotic relationship. |
Emerging Research Directions and Future Perspectives
The study of potassium tetradecanoate (B1227901), a potassium salt of myristic acid, is entering a new phase characterized by advanced analytical methods, computational modeling, and a strong emphasis on sustainability and novel applications. As a classic surfactant, its fundamental properties are well-understood, but emerging research is focused on leveraging its unique characteristics for new technologies and aligning its production with green chemistry principles. Future perspectives point towards its development as a high-performance, environmentally benign functional material.
Q & A
Q. What are the standard methods for synthesizing and purifying potassium tetradecanoate, and how do experimental variables affect yield and purity?
Potassium tetradecanoate (C14H27KO2) is typically synthesized via saponification of methyl tetradecanoate using potassium hydroxide (KOH) in ethanol, followed by neutralization and recrystallization . Key variables include reaction temperature (60–80°C), molar ratios (e.g., 1:1.2 ester-to-KOH), and solvent purity. Yield optimization requires monitoring pH and using vacuum filtration to remove unreacted fatty acids. Purity is confirmed via FTIR (carboxylate peak at ~1,550 cm<sup>−1</sup>) and titration methods .
Q. How can researchers characterize potassium tetradecanoate’s physicochemical properties, and what instrumentation is critical?
- Thermodynamic properties : Use differential scanning calorimetry (DSC) to measure melting points (literature values: 290–292 K ) and enthalpy of fusion (ΔfusH ≈ 50.21 kJ/mol ).
- Structural analysis : Employ NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm the ester-to-carboxylate conversion and GC-MS for impurity profiling .
- Solubility : Test in polar solvents (e.g., water, ethanol) and non-polar solvents (e.g., hexane) using gravimetric methods .
Q. What are the established applications of potassium tetradecanoate in model biological systems?
Potassium tetradecanoate derivatives (e.g., phorbol tetradecanoate acetate) are used to study cellular signaling pathways, such as sphingosine kinase 1 (SphK1) activation in neuroprotection experiments . In SH-SY5Y cell lines, it is applied at 100 nmol/L concentrations to modulate apoptosis via flow cytometry and Western blot .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data for potassium tetradecanoate (e.g., conflicting melting points)?
Discrepancies in reported melting points (e.g., 290 K vs. 292 K ) arise from polymorphic forms or impurities. Mitigation strategies:
- Use high-purity reagents (>98%) and controlled recrystallization conditions.
- Cross-validate with multiple techniques (DSC, X-ray diffraction).
- Consult updated databases (e.g., NIST Chemistry WebBook) for consensus values .
Q. What experimental designs are optimal for studying potassium tetradecanoate’s interactions in lipid bilayers or micellar systems?
- Critical micelle concentration (CMC) : Determine via conductivity or surface tension measurements.
- Lipid bilayer integration : Use Langmuir-Blodgett troughs to assess monolayer stability and neutron reflectometry for structural changes .
- Data interpretation : Compare with analogous compounds (e.g., sodium myristate) to isolate potassium’s role in ionic interactions .
Q. How can researchers address challenges in detecting trace potassium tetradecanoate in complex matrices (e.g., biodiesel blends)?
In biodiesel analysis (e.g., methyl tetradecanoate at 0.16% ):
- Sample preparation : Liquid-liquid extraction with hexane/ethanol (3:1 v/v).
- Detection : GC-MS with selective ion monitoring (SIM) for m/z 242 (molecular ion) .
- Calibration : Spike recovery tests to validate limits of detection (LOD < 0.01%).
Methodological Insights
Q. What protocols ensure reproducibility in potassium tetradecanoate’s synthesis for multi-institutional studies?
- Standardize reaction conditions (e.g., 70°C, 24 h, inert atmosphere).
- Share reference materials (e.g., deuterated analogs like potassium dodecanoate-2,2-d2) for cross-lab validation.
- Publish detailed spectral data (NMR, IR) in supplementary materials .
Q. How can computational modeling enhance understanding of potassium tetradecanoate’s behavior in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
